molecular formula C17H17N3O3S B2880648 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide CAS No. 1021073-92-6

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide

Cat. No.: B2880648
CAS No.: 1021073-92-6
M. Wt: 343.4
InChI Key: XXPFJGGMKRQDNE-UHFFFAOYSA-N
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Description

N-(3-(6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with methyl groups at the 6- and 7-positions, a phenyl ring at position 3, and a 2-methoxyacetamide group. The thiazolo[3,2-a]pyrimidine scaffold is pharmacologically significant, with derivatives exhibiting antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The 2-methoxyacetamide substituent may influence hydrogen-bonding interactions, affecting solubility and biological activity .

Properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-11(2)18-17-20(16(10)22)14(9-24-17)12-5-4-6-13(7-12)19-15(21)8-23-3/h4-7,9H,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPFJGGMKRQDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method is the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide exerts its effects involves its interaction with specific molecular targets. The thiazolopyrimidine core can mimic purine structures, allowing it to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and related thiazolo[3,2-a]pyrimidine derivatives:

Compound Name / Structure Substituents/Functional Groups Pharmacological/Physical Implications
Target compound : N-(3-(6,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide - 6,7-Dimethyl
- 3-Phenyl
- 2-Methoxyacetamide
Enhanced lipophilicity (methyl groups); potential H-bonding via acetamide (solubility modulation)
Compound 8 (): 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol - Pyrrolo-thiazolo-pyrimidine fusion
- 4-Methoxyphenyl
- Triazole-thiol
Increased rigidity (fused rings); thiol group may confer redox activity or metal-binding capacity
Compound in : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 2,4,6-Trimethoxybenzylidene
- Ethyl carboxylate
Extended π-conjugation (benzylidene); ester group may reduce solubility vs. amide
Oxadixyl (): N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide - Oxazolidinyl ring
- 2,6-Dimethylphenyl
Pesticidal activity; oxazolidinyl group enhances stability and bioavailability

Pharmacological and Physicochemical Properties

  • Methyl vs.
  • Amide vs. Ester Functional Groups: The 2-methoxyacetamide group in the target compound may exhibit stronger hydrogen-bonding capacity (as a donor and acceptor) than the ethyl carboxylate in ’s compound, improving solubility in polar solvents .
  • Crystal Packing : The trimethoxybenzylidene group in ’s compound creates a dihedral angle of 80.94° with the thiazolo[3,2-a]pyrimidine ring, whereas the target compound’s planar acetamide group may adopt a different conformation, influencing crystal density and melting point .

Hydrogen-Bonding Patterns

  • Target Compound : The 2-methoxyacetamide group can participate in bifurcated C–H···O interactions, similar to the C–H···O chains observed in ’s crystal structure .
  • Compound 8 () : The triazole-thiol group may form S–H···N hydrogen bonds, a feature absent in the target compound due to its amide substituent .

Biological Activity

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-methoxyacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various case studies and research findings.

Chemical Structure and Synthesis

The compound features a thiazolo[3,2-a]pyrimidine core, which is recognized for its diverse biological activities. The synthesis typically involves the condensation of 2-methoxyacetic acid with a thiazolo[3,2-a]pyrimidine derivative, often under reflux conditions with suitable catalysts.

Synthetic Route

  • Starting Materials : 2-methoxyacetic acid and 6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine.
  • Reaction Conditions : The reaction is performed in an appropriate solvent (e.g., ethanol) at elevated temperatures.
  • Purification : The product is purified using recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar thiazolo[3,2-a]pyrimidine structures exhibit significant antibacterial properties. For instance:

CompoundActivity (MIC mg/mL)Target Organism
Compound A0.004 - 0.03En. cloacae
Compound B0.008 - 0.06E. coli
N-(3-(6,7-dimethyl...TBDTBD

Studies have shown that N-(3-(6,7-dimethyl... exhibits activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in some cases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines through caspase activation pathways.

  • Cell Lines Tested :
    • 4T1 (mouse breast cancer)
    • HT29 (human colon cancer)
  • Mechanism of Action :
    • Induction of apoptosis via caspase-3 activation.
    • Inhibition of cell proliferation in a dose-dependent manner.

Case Studies

  • Study on Anticancer Effects : A study published in Cancer Research demonstrated that derivatives similar to N-(3-(6,7-dimethyl...) effectively inhibited tumor growth in xenograft models .
  • Antibacterial Efficacy : A comparative study highlighted that compounds derived from thiazolo[3,2-a]pyrimidines showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

The biological activity of N-(3-(6,7-dimethyl...) can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may modulate receptors associated with inflammatory responses or apoptosis.

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